molecular formula C29H33FN2O4 B1682261 Vorapaxar CAS No. 618385-01-6

Vorapaxar

Cat. No. B1682261
M. Wt: 492.6 g/mol
InChI Key: ZBGXUVOIWDMMJE-QHNZEKIYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vorapaxar is a platelet aggregation inhibitor used to lower the risk of having blood clots in patients with a history of heart attack or with reduced blood flow in their legs . It is a first-in-class, protease-activated receptor-1 antagonist .


Synthesis Analysis

Vorapaxar is a first-in-class PAR-1 antagonistic drug based on the ent-himbacine scaffold . The original PAR-1 lead was a racemic synthetic analog of the natural product (+)-himbacine . Detailed in the literature are enantioselective and racemic routes to various novel vorapaxar analogues .


Molecular Structure Analysis

The molecular formula of Vorapaxar is C29H33FN2O4, and it has a molecular weight of 492.58 . The structure is based on the tricyclic himbacine-derived selective inhibitor of protease-activated receptor (PAR-1) .


Chemical Reactions Analysis

Vorapaxar functions by inhibiting thrombin-related platelet aggregation . This mechanism works by a different pathway from other antiplatelet medications, such as aspirin and P2Y12 inhibitors . Vorapaxar does not affect ADP-mediated platelet aggregation, coagulation parameters .


Physical And Chemical Properties Analysis

Vorapaxar has a molecular weight of 492.58 and a molecular formula of C29H33FN2O4 . It has a storage life of 3 years at -20°C and 1 year at -80°C in solvent .

Scientific Research Applications

Vorapaxar in Cardiovascular Research

  • Cardiovascular Event Reduction : Vorapaxar is recognized for its efficacy in reducing thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease. This efficacy is due to its role as a protease-activated receptor-1 (PAR-1) antagonist (Mandal et al., 2022).
  • PAR-1 Antagonist Leads : Continued medicinal chemistry efforts have led to the discovery of structurally differentiated leads, such as compounds 13, 14, and 23, which show promise in enhancing the pharmacokinetic properties and off-target profile of vorapaxar (Mandal et al., 2022).

Vorapaxar in Biomarker Studies

  • Endothelial-Related Biomarkers : Studies have shown significant changes in endothelial biomarkers during PAR-1 inhibition with vorapaxar in patients with coronary heart disease. This indicates a potential role of vorapaxar in modulating endothelial function (Nilsen et al., 2022).

Vorapaxar in Diabetes and Antiplatelet Therapy

  • Pharmacodynamic Effects in Diabetes : Vorapaxar has been evaluated for its effects in diabetes mellitus (DM) patients, particularly in enhancing the efficacy of dual antiplatelet therapy. It demonstrates differential pharmacodynamic effects in DM versus non-DM patients (Franchi et al., 2019).

Vorapaxar in Experimental Endotoxemia

  • Reduction of Inflammatory Response : In studies involving human endotoxemia, vorapaxar has shown significant reduction in the activation of coagulation, fibrinolysis, the inflammatory response, and endothelial activation. This suggests its potential therapeutic use in conditions characterized by heightened inflammatory responses (Schoergenhofer et al., 2018).

Clinical Efficacy and Future Research Directions

  • Clinical Efficacy and Pharmacodynamics : Vorapaxar's unique mechanism of action as a PAR-1 antagonist differentiates it from other antiplatelet agents and is effective in the secondary prevention of recurrent thrombotic events. Future research directions are proposed to further understand its pharmacokinetics and clinical efficacy (Chaudhary et al., 2021).

Vorapaxar in HIV-associated Studies

  • Vorapaxar in HIV-Associated Inflammation : Vorapaxar has been studied for its potential role in reducing pro-inflammatory and pro-coagulatory mechanisms in patients with well-controlled HIV infection. However, results indicate that vorapaxar did not significantly impact serum concentrations of biomarkers associated with cardiovascular endpoints in HIV (Tarr & Calmy, 2018).

Safety And Hazards

Vorapaxar significantly increased bleeding compared with standard care . In patients with prior ischemic stroke who receive standard antiplatelet therapy, adding vorapaxar increased the risk of intracranial hemorrhage without an improvement in major vascular events .

Future Directions

Ongoing studies will help define the ideal patient populations for protease-activated receptor antagonism . The use of multivariate modeling may enable the identification of subgroups with maximal benefit and minimal harm from vorapaxar .

properties

IUPAC Name

ethyl N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33FN2O4/c1-3-35-29(34)32-23-10-11-24-20(14-23)15-26-27(17(2)36-28(26)33)25(24)12-9-22-8-7-19(16-31-22)18-5-4-6-21(30)13-18/h4-9,12-13,16-17,20,23-27H,3,10-11,14-15H2,1-2H3,(H,32,34)/b12-9+/t17-,20+,23-,24-,25+,26-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGXUVOIWDMMJE-QHNZEKIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC(=CC=C5)F)C(OC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N[C@@H]1CC[C@@H]2[C@@H](C1)C[C@@H]3[C@H]([C@H]2/C=C/C4=NC=C(C=C4)C5=CC(=CC=C5)F)[C@H](OC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201009336
Record name Vorapaxar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201009336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Vorapaxar inhibits platelet aggregation through the reversible antagonism of protease-activated receptor 1 (PAR-1), also known as thrombin receptor. PARs are a family of G-protein coupled receptors highly expressed on platelets and activated by serine protease activity of thrombin to mediate thrombotic response. By blocking PAR-1 activating, vorapaxar inhibits thrombin-induced platelet aggregation and thrombin receptor agonist peptide (TRAP)-induced platelet aggregation. Vorapaxar does not inhibit platelet aggregation induced by other agonists such as adenosine diphosphate (ADP), collagen or a thromboxane mimetic.
Record name Vorapaxar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09030
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Vorapaxar

CAS RN

618385-01-6
Record name Vorapaxar
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618385-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vorapaxar [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0618385016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vorapaxar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09030
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vorapaxar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201009336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(1E)-2-[5-(3-fluorophenyl)-2-pyridinyl]ethenyl]dodecahydro-1-methyl-3-oxonaphtho[2,3-c]furan-6-yl]-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VORAPAXAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZCE93644N2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vorapaxar
Reactant of Route 2
Reactant of Route 2
Vorapaxar
Reactant of Route 3
Reactant of Route 3
Vorapaxar
Reactant of Route 4
Vorapaxar
Reactant of Route 5
Reactant of Route 5
Vorapaxar
Reactant of Route 6
Reactant of Route 6
Vorapaxar

Citations

For This Compound
4,770
Citations
DA Morrow, E Braunwald, MP Bonaca… - … England Journal of …, 2012 - Mass Medical Soc
… Vorapaxar is a novel antiplatelet agent that selectively inhibits the cellular actions of … vorapaxar group and in 1176 patients (10.5%) in the placebo group (hazard ratio for the vorapaxar …
Number of citations: 973 www.nejm.org
G Magnani, MP Bonaca, E Braunwald… - Journal of the …, 2015 - Am Heart Assoc
… We examined the efficacy and safety of vorapaxar in the intended use … with vorapaxar compared with placebo (7.9% versus 9.5%, HR, 0.80; 95% CI 0.73 to 0.89; P<0.001). Vorapaxar …
Number of citations: 82 www.ahajournals.org
P Tricoci, Z Huang, C Held, DJ Moliterno… - … England Journal of …, 2012 - Mass Medical Soc
… In this multinational, double-blind, randomized trial, we compared vorapaxar with placebo in 12,944 patients who had acute coronary syndromes without ST-segment elevation. The …
Number of citations: 876 www.nejm.org
A Wang - Expert opinion on pharmacotherapy, 2015 - Taylor & Francis
… with vorapaxar 20 mg added on day 7, followed by vorapaxar … vorapaxar 20 mg added on day 7, followed by vorapaxar 2.5 mg daily for 21 days. For a single dose (20 mg) of vorapaxar, …
Number of citations: 20 www.tandfonline.com
MP Bonaca, BM Scirica, MA Creager, J Olin… - Circulation, 2013 - Am Heart Assoc
… trial evaluated the efficacy and safety of vorapaxar for secondary prevention in patients with … with vorapaxar (P<0.001). In the present analysis, we investigated the effect of vorapaxar on …
Number of citations: 323 www.ahajournals.org
RJ Gryka, LF Buckley, SM Anderson - Drugs in R&D, 2017 - Springer
… studies are few with vorapaxar; however, because vorapaxar is metabolized by CYP3A4 (… of vorapaxar. Co-administration of ketoconazole for 3 weeks increased vorapaxar exposure by …
Number of citations: 51 link.springer.com
RM Poole, S Elkinson - Drugs, 2014 - Springer
… Vorapaxar has received its first global approval for this indication in the US. This article summarizes the milestones in the development of vorapaxar leading to this first approval for the …
Number of citations: 26 link.springer.com
DA Morrow, MJ Alberts, JP Mohr, SF Ameriso… - Stroke, 2013 - Am Heart Assoc
Background and Purpose— Vorapaxar is an antiplatelet agent that antagonizes thrombin-mediated activation of the protease-activated receptor-1 on platelets. We tested the efficacy …
Number of citations: 95 www.ahajournals.org
EA Bohula, MP Bonaca, E Braunwald, PE Aylward… - Circulation, 2016 - Am Heart Assoc
… events with vorapaxar (3-year KM rate of 3.5% for vorapaxar versus 3.6% for placebo; Figure 2A). In contrast, among patients with intermediate risk, vorapaxar conferred an ARR of 2.1…
Number of citations: 171 www.ahajournals.org
MP Bonaca, JA Gutierrez, MA Creager, BM Scirica… - Circulation, 2016 - Am Heart Assoc
… Finally, the efficacy of vorapaxar for reducing ALI in patients with PAD as described in the … vorapaxar was consistent across PAD type. In addition, we evaluated the efficacy of vorapaxar …
Number of citations: 214 www.ahajournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.